molecular formula C17H16ClNO4S2 B2821729 3-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034490-93-0

3-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2821729
CAS No.: 2034490-93-0
M. Wt: 397.89
InChI Key: VCJSSOQGSLJKQM-UHFFFAOYSA-N
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Description

    Starting Materials: The furan-thiophene intermediate and ethylene oxide.

    Reaction: Nucleophilic addition of ethylene oxide to the intermediate.

    Conditions: Basic conditions (e.g., sodium hydroxide) and controlled temperature.

  • Sulfonamide Formation

      Starting Materials: The hydroxyethyl intermediate and 2-methylbenzenesulfonyl chloride.

      Reaction: Nucleophilic substitution to form the sulfonamide linkage.

      Conditions: Basic conditions (e.g., triethylamine) and an inert atmosphere.

  • Chlorination

      Starting Materials: The sulfonamide intermediate.

      Reaction: Chlorination using thionyl chloride or another chlorinating agent.

      Conditions: Anhydrous conditions and controlled temperature.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:

    • Formation of the Furan-Thiophene Intermediate

        Starting Materials: Thiophene-3-carboxaldehyde and 2-furylboronic acid.

        Reaction: A Suzuki coupling reaction is employed to link the thiophene and furan rings.

        Conditions: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen).

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

      Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

      Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols).

    Common Reagents and Conditions

      Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizers.

      Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

      Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

    Major Products

      Oxidation: Formation of carbonyl derivatives.

      Reduction: Formation of amine derivatives.

      Substitution: Formation of substituted sulfonamide derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.

      Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biology

      Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential lead in drug discovery.

      Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its structural similarity to other known antimicrobial agents.

    Medicine

      Drug Development:

    Industry

      Materials Science: The compound’s unique structure could be exploited in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 3-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and inhibit enzyme activity. The presence of the chloro group and other functional groups can enhance binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

      Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

      Chlorothiazide: A diuretic with a sulfonamide group.

      Thiophene-2-sulfonamide: A compound with a similar thiophene and sulfonamide structure.

    Uniqueness

    3-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzenesulfonamide is unique due to its combination of a chloro group, hydroxy group, thiophene ring, furan ring, and sulfonamide group

    Properties

    IUPAC Name

    3-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H16ClNO4S2/c1-11-13(18)3-2-4-17(11)25(21,22)19-9-14(20)16-6-5-15(23-16)12-7-8-24-10-12/h2-8,10,14,19-20H,9H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VCJSSOQGSLJKQM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H16ClNO4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    397.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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